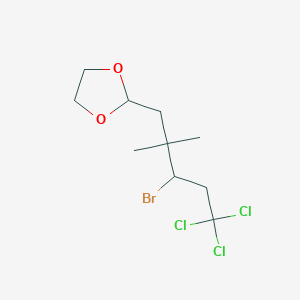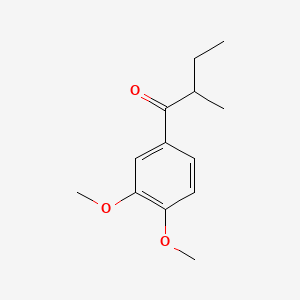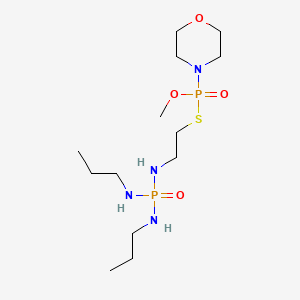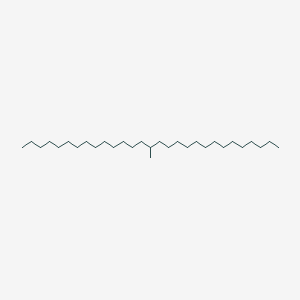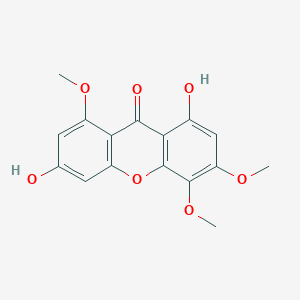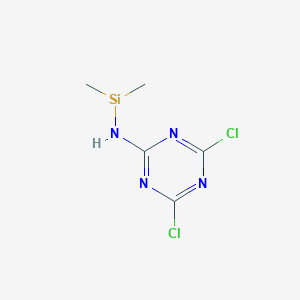
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Preparation Methods
The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound’s unique properties make it suitable for use in biomolecular studies, including protein folding and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .
Comparison with Similar Compounds
When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-2-methylpyrazolium iodide
- 1-n-Butyl-3-methylimidazolium hexafluorophosphate
Properties
CAS No. |
63789-07-1 |
|---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
TWABJUMKLIZKKO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
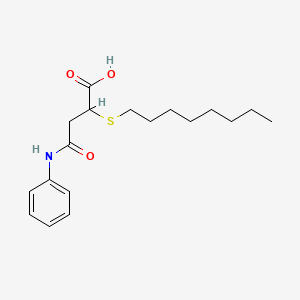
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
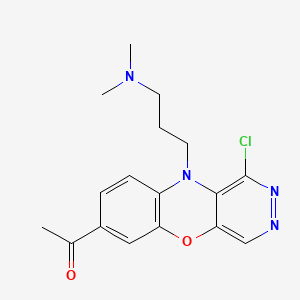
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

